Differential Antibacterial Spectrum of 1-Methylsulfonylindole Against Drug-Resistant Mycobacteria
1-Methylsulfonylindole demonstrates activity against clinical isolates of *Mycobacterium tuberculosis* and *Mycobacterium avium* complex that are resistant to first-line antibiotics erythromycin, streptomycin, and amikacin . While quantitative MIC data for the parent compound are not publicly disclosed, the observed activity against resistant strains represents a qualitative differentiator. In contrast, the broader class of N-arylsulfonylindoles has not been associated with this specific anti-mycobacterial profile, and unsubstituted indole exhibits negligible antimicrobial activity.
| Evidence Dimension | Antimycobacterial activity against drug-resistant isolates |
|---|---|
| Target Compound Data | Active against *M. tuberculosis* and *M. avium* complex resistant to erythromycin, streptomycin, or amikacin |
| Comparator Or Baseline | Unsubstituted indole: No reported antimycobacterial activity; other N-arylsulfonylindoles: Activity not specified against resistant strains |
| Quantified Difference | Not quantified (qualitative resistance-breaking activity) |
| Conditions | In vitro susceptibility testing against clinical isolates of *M. tuberculosis* and *M. avium* complex |
Why This Matters
This unique resistance-breaking profile makes 1-methylsulfonylindole a valuable starting point for developing anti-tubercular agents against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, distinguishing it from other indole-based building blocks that lack this activity.
